molecular formula C12H15N3O3 B581938 (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester CAS No. 380629-73-2

(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester

Cat. No.: B581938
CAS No.: 380629-73-2
M. Wt: 249.27
InChI Key: VKHZQNDFOLJRBM-UHFFFAOYSA-N
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Description

(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester is a chemical compound with the molecular formula C12H15N3O3 It is a derivative of benzo[d]isoxazole, featuring an amino group at the 5-position and a carbamic acid tert-butyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester typically involves the following steps:

    Formation of the benzo[d]isoxazole core: This can be achieved through cyclization reactions involving appropriate precursors such as ortho-nitrobenzyl derivatives.

    Introduction of the amino group: The amino group at the 5-position can be introduced via nitration followed by reduction.

    Carbamic acid tert-butyl ester formation: The final step involves the reaction of the amino group with tert-butyl chloroformate under basic conditions to form the carbamic acid tert-butyl ester.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid and sulfuric acid).

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

    Benzo[d]isoxazole: The parent compound, lacking the amino and carbamic acid tert-butyl ester groups.

    (5-Nitrobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester: A similar compound with a nitro group instead of an amino group.

    (5-Halobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester: Compounds with halogen substituents at the 5-position.

Uniqueness: (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester is unique due to the presence of both the amino group and the carbamic acid tert-butyl ester group, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

tert-butyl N-(5-amino-1,2-benzoxazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-12(2,3)17-11(16)14-10-8-6-7(13)4-5-9(8)18-15-10/h4-6H,13H2,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHZQNDFOLJRBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NOC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672085
Record name tert-Butyl (5-amino-1,2-benzoxazol-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380629-73-2
Record name 1,1-Dimethylethyl N-(5-amino-1,2-benzisoxazol-3-yl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380629-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (5-amino-1,2-benzoxazol-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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